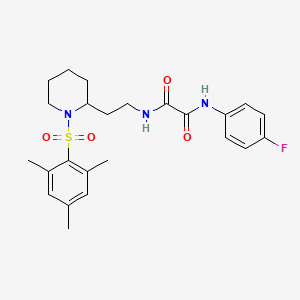

N1-(4-fluorophenyl)-N2-(2-(1-(mesitylsulfonyl)piperidin-2-yl)ethyl)oxalamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-Fluoromethylphenidate (also known as 4F-MPH) is a novel synthetic stimulant of the phenidate class that produces long-lasting euphoriant, and stimulating effects when administered . It is a closely related structural analog of the commonly prescribed ADHD drug methylphenidate .

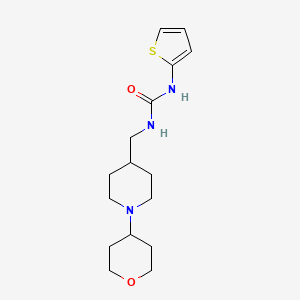

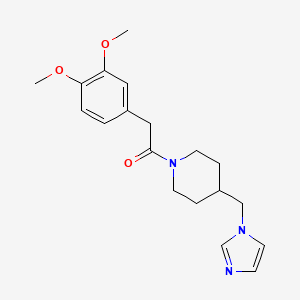

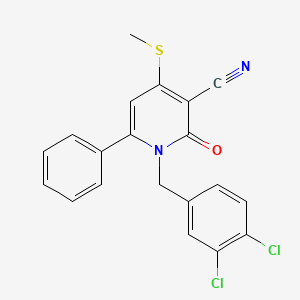

Molecular Structure Analysis

4F-MPH is a synthetic molecule of the substituted phenethylamine and substituted phenidate classes, and a fluorinated analog of methylphenidate .Mechanism of Action

Target of Action

Similar compounds have been reported to interact with various receptors and enzymes, influencing a range of biological activities .

Mode of Action

It’s worth noting that related compounds often work by binding to their target proteins and modulating their activity .

Biochemical Pathways

Nevertheless, compounds with similar structures have been known to influence various biochemical pathways, leading to a range of downstream effects .

Result of Action

Related compounds have been reported to exhibit a variety of effects at the molecular and cellular levels .

Advantages and Limitations for Lab Experiments

FPOP has several advantages over other protein crosslinkers. It is a photoactivatable crosslinker, which means that crosslinking only occurs upon exposure to light, allowing for precise control over the crosslinking process. FPOP also generates hydroxyl radicals, which are highly reactive and can crosslink proteins at low concentrations. However, FPOP has some limitations. It can only crosslink amino acid residues that are within a certain distance from each other, which limits its ability to study protein-protein interactions in large protein complexes.

Future Directions

There are several future directions for the use of FPOP in scientific research. One potential application is the study of protein-protein interactions in large protein complexes, which can be achieved by developing new methods to increase the distance over which FPOP can crosslink amino acid residues. Another potential application is the study of protein conformational changes in living organisms, which can be achieved by developing new methods to deliver FPOP to specific tissues or cells. Additionally, FPOP can be used in combination with other protein crosslinkers to study protein structure and protein-protein interactions in greater detail.

Synthesis Methods

The synthesis of FPOP involves a multi-step process that begins with the reaction of 4-fluorobenzoic acid with thionyl chloride to form 4-fluorobenzoyl chloride. The resulting product is then reacted with 2-(1-(mesitylsulfonyl)piperidin-2-yl)ethylamine to form the intermediate product, which is then reacted with oxalyl chloride to form FPOP. The final product is obtained after purification via column chromatography.

Scientific Research Applications

FPOP has found extensive use in scientific research, particularly in the field of protein-protein interactions and protein structure. It is used to study protein conformational changes and protein-protein interactions in solution and in the gas phase. FPOP has also been used to study the structure of membrane proteins and protein complexes.

Safety and Hazards

Biochemical Analysis

Biochemical Properties

N1-(4-fluorophenyl)-N2-(2-(1-(mesitylsulfonyl)piperidin-2-yl)ethyl)oxalamide plays a crucial role in biochemical reactions, particularly in the modulation of enzyme activities. This compound interacts with several enzymes, including cytochrome P450 enzymes, which are involved in the metabolism of various substrates. The interaction with cytochrome P450 enzymes suggests that this compound may influence the metabolic pathways of other compounds by either inhibiting or inducing these enzymes. Additionally, this compound has been shown to bind to certain proteins, such as albumin, which affects its distribution and bioavailability in biological systems .

Cellular Effects

This compound exhibits significant effects on various cell types and cellular processes. It has been observed to influence cell signaling pathways, particularly those involving G-protein coupled receptors (GPCRs). By modulating GPCR activity, this compound can alter downstream signaling cascades, leading to changes in gene expression and cellular metabolism. Furthermore, this compound has been reported to affect the proliferation and differentiation of certain cell types, indicating its potential use in cancer research and regenerative medicine .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with specific biomolecules. This compound has been shown to bind to the active sites of certain enzymes, leading to either inhibition or activation of their catalytic activities. For example, its interaction with cytochrome P450 enzymes can result in the inhibition of these enzymes, thereby affecting the metabolism of other compounds. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression levels of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods. Its long-term effects on cellular function have been noted in both in vitro and in vivo studies. Prolonged exposure to this compound can lead to alterations in cellular metabolism and gene expression, which may have implications for its use in therapeutic applications .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to have minimal toxic effects and can modulate enzyme activities and cellular processes effectively. At higher doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects highlight the importance of determining the appropriate dosage for therapeutic applications to minimize potential toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those mediated by cytochrome P450 enzymes. This compound can be metabolized through oxidation, reduction, and conjugation reactions, leading to the formation of various metabolites. The interaction with cytochrome P450 enzymes suggests that this compound may influence the metabolic flux and levels of other metabolites in biological systems .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound has been shown to interact with albumin, which affects its bioavailability and distribution in the bloodstream. Additionally, this compound can be transported across cell membranes by certain transporters, influencing its localization and accumulation within cells .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound has been observed to localize to specific cellular compartments, such as the endoplasmic reticulum and mitochondria. The targeting signals and post-translational modifications of this compound play a role in directing it to these compartments, where it can exert its effects on cellular processes .

properties

IUPAC Name |

N'-(4-fluorophenyl)-N-[2-[1-(2,4,6-trimethylphenyl)sulfonylpiperidin-2-yl]ethyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H30FN3O4S/c1-16-14-17(2)22(18(3)15-16)33(31,32)28-13-5-4-6-21(28)11-12-26-23(29)24(30)27-20-9-7-19(25)8-10-20/h7-10,14-15,21H,4-6,11-13H2,1-3H3,(H,26,29)(H,27,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHZQDIFHYIEAGL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)S(=O)(=O)N2CCCCC2CCNC(=O)C(=O)NC3=CC=C(C=C3)F)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H30FN3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

475.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-methyl-N-(4-(methylthio)benzo[d]thiazol-2-yl)-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2790390.png)

![2-(2-methoxyphenoxy)-N-(3-methyl-1-(4-oxo-1-(p-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)acetamide](/img/structure/B2790399.png)

![2-[[5-(benzenesulfonyl)-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(5-chloro-2-methoxyphenyl)acetamide](/img/no-structure.png)

![N-(4-methylbenzyl)-2-{[6-methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2790406.png)

![Tert-butyl 4-[(5-bromopyrazin-2-yl)-methylamino]azepane-1-carboxylate](/img/structure/B2790407.png)

![6-(4-Chlorophenyl)-2-[1-(1H-pyrazole-4-carbonyl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2790408.png)

![2-[4-(Methylcarbamoyl)phenyl]acetic acid](/img/structure/B2790409.png)

![1-(3,4-Dichlorophenyl)-4-[3-(trifluoromethyl)phenyl]sulfonylpiperazine](/img/structure/B2790413.png)